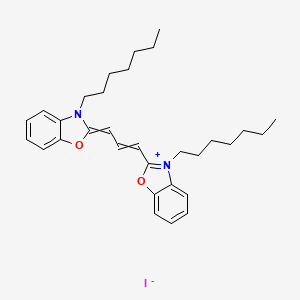

3,3'-Di-n-heptyloxacarbocyanine (iodide)

Description

Overview of the Carbocyanine Dye Class

Carbocyanine dyes are a class of synthetic organic compounds characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine chain of varying length. mdpi.comtaylorandfrancis.com These dyes are notable for their strong and often sharp absorption and fluorescence spectra, particularly in the visible and near-infrared regions. nih.gov A key feature of many carbocyanine dyes is their lipophilic nature, meaning they readily associate with lipids and nonpolar environments. biotium.comaatbio.com

Structurally, the positive charge of the cyanine (B1664457) cation is delocalized across the polymethine bridge and the two nitrogen atoms. This extended π-electron system is responsible for their intense color and fluorescence properties. The length of the polymethine chain and the nature of the heterocyclic rings are primary determinants of the dye's absorption and emission wavelengths. mdpi.com Carbocyanine dyes are often weakly fluorescent in aqueous solutions but exhibit a significant enhancement in fluorescence quantum yield when bound to macromolecules like proteins or incorporated into lipid bilayers, such as cell membranes. biotium.comaatbio.com This environment-sensitive fluorescence makes them powerful tools in biological research. biotium.com The general structure allows for various modifications, including the addition of different alkyl chains to the nitrogen atoms, which can influence their solubility and membrane-binding characteristics. nih.govnih.gov

Historical Context of Oxacarbocyanine Probes in Scientific Inquiry

The history of synthetic dyes began in 1856 with William Henry Perkin's accidental discovery of Mauveine. researchgate.netnih.govfda.gov This event sparked a revolution in chemistry, leading to the synthesis of thousands of dyes for textiles and other industries. nih.govmdpi.com Within this broader history, cyanine dyes emerged as an important class. The oxacarbocyanines, a subclass of carbocyanines featuring benzoxazole (B165842) or related oxygen-containing heterocycles, were developed as part of this wave of synthetic dye chemistry.

Their application in scientific research, particularly as fluorescent probes, gained momentum in the latter half of the 20th century. Researchers recognized that the unique photophysical properties of these dyes could be harnessed to study biological systems. A pivotal discovery was that certain cyanine dyes, including oxacarbocyanines, could act as sensitive reporters of electrical potential across cell membranes. researchgate.net This led to their widespread adoption in cell physiology and neuroscience. Early studies established that the fluorescence intensity of these dyes changes in response to shifts in membrane potential, as the potential change drives the dye into or out of the cell, leading to concentration-dependent quenching or aggregation. researchgate.net This capability allowed for real-time monitoring of cellular activity, a significant advancement over previous methods. Over time, derivatives with varying alkyl chain lengths, such as the dihexyl- and diheptyl-oxacarbocyanines, were synthesized to fine-tune their membrane interactions and staining characteristics for specific applications. nih.govmedchemexpress.comnih.gov

Significance of 3,3'-Di-n-heptyloxacarbocyanine (iodide) as a Research Tool

3,3'-Di-n-heptyloxacarbocyanine (iodide), commonly abbreviated as DiOC7(3), stands out as a versatile and widely used fluorescent probe in modern biological research. Its significance stems from its specific chemical and photophysical properties that make it an excellent tool for visualizing and quantifying various cellular and tissue-level phenomena.

As a lipophilic, cationic dye, DiOC7(3) readily partitions into lipid membranes. researchgate.net This property is central to its primary applications. It is extensively used as a membrane potential probe, where its accumulation in mitochondria and the endoplasmic reticulum is dependent on the membrane potential of these organelles. researchgate.netchemicalbook.com Changes in potential, which can be indicative of cellular health, apoptosis, or specific signaling events, can be monitored through changes in the dye's fluorescence intensity.

DiOC7(3) is valued for its utility in several key research techniques:

Fluorescence Microscopy: It serves as a vibrant stain for intracellular organelles, allowing for high-resolution visualization of mitochondria and endoplasmic reticulum dynamics, morphology, and function. researchgate.net

Flow Cytometry: In this high-throughput technique, DiOC7(3) is used to assess cell viability, mitochondrial membrane potential, and apoptosis in large cell populations.

Live-Cell Imaging: The dye is well-suited for imaging dynamic processes in living cells, as it can stain cells effectively while maintaining their viability, enabling researchers to track cellular events over time.

Vascular Perfusion Studies: In animal models, DiOC7(3) can be administered intravenously to label functional blood vessels, allowing for the quantification of vascular density in tissues such as tumors. chemicalbook.commedchemexpress.comimmunomart.com

The specific spectral properties of DiOC7(3), with its excitation in the blue range and emission in the green range of the spectrum, make it compatible with standard fluorescence microscopy filter sets and argon-ion lasers used in flow cytometers. medchemexpress.comimmunomart.com

Chemical and Physical Properties of 3,3'-Di-n-heptyloxacarbocyanine (iodide)

| Property | Value | Source |

| Chemical Formula | C31H41IN2O2 | immunomart.com |

| Molecular Weight | 600.57 g/mol | immunomart.com |

| CAS Number | 53213-83-5 | medchemexpress.comimmunomart.com |

| Appearance | Red Solid | chemicalbook.comchemicalbook.com |

| Excitation Max (Ex) | ~482-490 nm | chemicalbook.commedchemexpress.com |

| Emission Max (Em) | ~510-520 nm | medchemexpress.comimmunomart.com |

| Solubility | Soluble in DMSO | chemicalbook.comchemicalbook.com |

Research Applications of 3,3'-Di-n-heptyloxacarbocyanine (iodide)

| Application Area | Technique | Research Focus | Source |

| Cellular Physiology | Fluorescence Microscopy, Flow Cytometry | Measurement of membrane potential (mitochondria, plasma membrane) | researchgate.netchemicalbook.com |

| Cell Biology | Live-Cell Imaging, Confocal Microscopy | Staining and visualization of mitochondria and endoplasmic reticulum | researchgate.net |

| Toxicology/Drug Screening | Flow Cytometry | Assessment of cell viability and apoptosis | |

| Cancer Biology | In vivo Microscopy | Quantification of functional tumor vasculature | chemicalbook.commedchemexpress.comimmunomart.com |

| Mycology | Fluorescence Microscopy | Vital staining of fungal hyphae | researchgate.net |

Properties

IUPAC Name |

3-heptyl-2-[3-(3-heptyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N2O2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJZLSIIEGUCQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-83-5 | |

| Record name | Benzoxazolium, 3-heptyl-2-[3-(3-heptyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53213-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diheptyloxacarboxycyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation in Advanced Chemical Research

Established Synthetic Pathways for Oxacarbocyanine Cores

The synthesis of the symmetrical oxacarbocyanine dye core is a multi-step process rooted in classical heterocyclic chemistry. The general pathway involves the construction of the benzoxazole (B165842) heterocycle, followed by quaternization and a final condensation step to form the characteristic polymethine bridge.

The initial step is the synthesis of a 2-methylbenzoxazole (B1214174) derivative. This is commonly achieved through the condensation of an o-aminophenol with acetic anhydride (B1165640) or a similar acetylating agent. chemicalbook.com More advanced methods may involve the reaction of o-aminophenol with tertiary amides in the presence of triflic anhydride (Tf₂O) and a mild base like 2-fluoropyridine, which activates the amide for cyclization. nih.gov

The resulting 2-methylbenzoxazole is then quaternized. This involves an N-alkylation reaction on the nitrogen atom of the benzoxazole ring, which introduces the desired alkyl chains and creates a positively charged benzoxazolium salt. For 3,3'-Di-n-heptyloxacarbocyanine iodide, this is accomplished using an n-heptyl halide, typically 1-iodoheptane (B1294452) or 1-bromoheptane. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the heterocycle attacks the electrophilic carbon of the alkyl halide. Solvent-free conditions or the use of polar aprotic solvents can facilitate this step. researchgate.net

The final and crucial step is the condensation reaction that forms the trimethine bridge linking two quaternized benzoxazole moieties. A common method involves reacting two equivalents of the N-heptyl-2-methylbenzoxazolium iodide salt with a bridging agent like triethyl orthoformate in the presence of a basic catalyst such as pyridine (B92270) or triethylamine. The orthoformate serves as the source for the central carbon atom of the trimethine chain. The reaction mixture is typically heated to drive the condensation and elimination of alcohol, yielding the final symmetrical oxacarbocyanine dye. researchgate.netmdpi.com

Table 1: Key Reactions in Oxacarbocyanine Synthesis

| Reaction Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| Benzoxazole Formation | o-Aminophenol, Acetic Anhydride | Heating | 2-Methylbenzoxazole |

| Quaternization (Alkylation) | 2-Methylbenzoxazole, 1-Iodoheptane | Heating, Polar Solvent | 3-Heptyl-2-methyl-1,3-benzoxazol-3-ium iodide |

| Condensation | 3-Heptyl-2-methyl-1,3-benzoxazol-3-ium iodide (2 eq.), Triethyl Orthoformate | Pyridine, Heating | 3,3'-Di-n-heptyloxacarbocyanine iodide |

Alkyl Chain Functionalization and Derivatization Strategies

The introduction of the two n-heptyl chains in 3,3'-Di-n-heptyloxacarbocyanine iodide is a defining feature of its molecular architecture, significantly influencing its solubility and aggregation properties. This is achieved via the quaternization of the nitrogen atoms in the benzoxazole precursors, as described previously.

The strategy involves a standard S N 2 reaction where the nitrogen atom acts as the nucleophile and the heptyl halide (e.g., 1-iodoheptane) is the electrophile. The choice of a long, non-branched alkyl chain like n-heptyl is deliberate. Research on similar dye systems has shown that the length and structure of these N-alkyl chains are critical in modulating the dye's behavior in different media. nih.gov Longer alkyl chains increase the lipophilicity of the molecule, which can enhance its affinity for lipid membranes, a key aspect of its use as a fluorescent probe in cell biology. researchgate.net

Derivatization strategies can extend beyond simple alkyl chains. For other applications, terminal functional groups can be introduced onto the alkyl chains. This requires starting with a bifunctional alkylating agent (e.g., a halo-alcohol or halo-acid). The terminal functional group (like a carboxyl or hydroxyl group) can then be used to conjugate the dye to biomolecules or surfaces. miamioh.edu While 3,3'-di-n-heptyloxacarbocyanine iodide itself is a terminal, non-functionalized derivative, the underlying synthetic methodology allows for such modifications.

Spectroscopic Verification of Molecular Structure Beyond Basic Identification

Confirming the intricate structure of 3,3'-Di-n-heptyloxacarbocyanine iodide requires analytical methods that probe beyond simple mass-to-charge ratios or basic proton counts. Advanced spectroscopic techniques are essential for verifying the connectivity, stereochemistry, and vibrational characteristics of the molecule.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides a detailed fingerprint of the covalent bonds within the molecule. While FT-IR is sensitive to polar bonds and is excellent for identifying many functional groups, Raman spectroscopy is particularly effective for analyzing symmetric, non-polar bonds, such as those in the conjugated polymethine chain. jasco-global.comyoutube.com

For 3,3'-Di-n-heptyloxacarbocyanine iodide, an FT-IR spectrum would confirm the presence of key functional groups. wwjmrd.com Expected characteristic bands include C-H stretching vibrations from the heptyl chains and aromatic rings, C-O-C stretching from the ether-like linkage in the benzoxazole ring, and aromatic C=C stretching. researchgate.net

FT-Raman spectroscopy offers complementary information. Due to resonance enhancement effects when the laser excitation wavelength is close to the dye's absorption maximum, Raman is highly sensitive to the chromophore structure. jasco-global.com This would allow for detailed analysis of the C=C and C-C vibrations within the polymethine chain, which are fundamental to the dye's color and electronic properties. The combined use of both techniques provides a comprehensive vibrational profile, confirming the presence and connectivity of the various parts of the molecule. researchgate.netjasco-global.com

Table 2: Expected Vibrational Modes for 3,3'-Di-n-heptyloxacarbocyanine iodide

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Detection Method | Structural Component |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR / FT-Raman | Benzene rings |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR / FT-Raman | n-Heptyl chains |

| Aromatic C=C Stretch | 1600-1450 | FT-IR / FT-Raman | Benzene rings |

| Polymethine C=C Stretch | 1580-1500 | FT-Raman (strong) | Trimethine bridge |

| Benzoxazole C=N Stretch | ~1615 | FT-IR / FT-Raman | Heterocyclic core |

| Aromatic C-O-C Stretch | 1270-1200 | FT-IR (strong) | Oxazole ring ether linkage |

While standard 1D ¹H and ¹³C NMR are used for initial identification, advanced NMR experiments are required for unambiguous structural confirmation, particularly concerning the spatial arrangement of atoms. Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical. mdpi.com

These methods detect through-space interactions between protons that are close to each other, which allows for the determination of the molecule's three-dimensional conformation and the identification of specific isomers. For instance, NOESY can distinguish between the cis and trans isomers of the polymethine chain by identifying correlations between protons on the heterocyclic rings and protons on the chain. researchgate.net Such analyses are crucial as the isomeric form of the dye dictates its photophysical properties. mdpi.com Furthermore, computational methods based on Density Functional Theory (DFT) can be used to predict the NMR chemical shifts for different possible isomers, with the calculated spectra then compared against experimental data for definitive assignment. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) provides the exact molecular weight, but tandem mass spectrometry (MS/MS) is essential for detailed structural elucidation through controlled fragmentation. Techniques like Collision-Induced Dissociation (CID) or Electron-Activated Dissociation (EAD) are used to break the parent ion into smaller, predictable fragments. mdpi.com

The analysis of the fragmentation pattern of the 3,3'-Di-n-heptyloxacarbocyanine cation (m/z 473.32) would provide definitive proof of its structure. Key expected fragmentation pathways would include:

Loss of an n-heptyl radical: Cleavage of the C-N bond at the heterocycle, resulting in the loss of a C₇H₁₅˙ radical (mass loss of 99 Da). libretexts.org

Cleavage of the heptyl chain: Fragmentation along the alkyl chain, leading to a series of peaks separated by 14 Da (-CH₂-). libretexts.org

Cleavage of the polymethine bridge: Scission of the conjugated chain, which can help identify the structure of the core heterocycle.

By analyzing the precise masses of these fragment ions, the connectivity of the entire molecule can be pieced together like a puzzle, confirming the identity of the heterocyclic core, the length of the alkyl chains, and the structure of the bridging unit. youtube.comajgreenchem.com

Isomeric Forms and Their Impact on Research Outcomes

Like most cyanine (B1664457) dyes, 3,3'-Di-n-heptyloxacarbocyanine iodide can exist as different geometric isomers, primarily concerning the configuration of the polymethine chain. The most stable form is typically the all-trans (E,E) isomer. However, upon photoexcitation, the molecule can undergo photoisomerization to form one or more cis (Z) isomers. mdpi.com

The presence of these isomers is not trivial; it has a profound impact on the dye's properties and, consequently, on research outcomes. The all-trans isomer is generally planar and has the strongest absorption and fluorescence. The cis isomers are non-planar, which disrupts the conjugation, leading to blue-shifted absorption and significantly lower fluorescence quantum yields. mdpi.com

The dynamic equilibrium between these isomers can be studied using time-resolved spectroscopy and advanced NMR techniques. mdpi.comacs.org For example, flash photolysis experiments on similar oxacarbocyanines have shown the transient formation of photoisomers with distinct absorption signals and lifetimes. mdpi.com The ratio of these isomers can be influenced by factors such as the solvent polarity and the presence of binding substrates like DNA. Understanding and controlling this isomerism is crucial for applications where consistent spectral properties are required, such as in quantitative fluorescence measurements or as laser dyes.

Advanced Photophysical and Spectroscopic Investigations

Electronic Absorption and Emission Characteristics in Diverse Environments

The electronic absorption and emission spectra of oxacarbocyanine dyes are highly sensitive to the polarity and viscosity of their environment. This sensitivity arises from changes in the distribution of electron density upon excitation and potential structural rearrangements in the excited state.

Following initial photoexcitation to the first excited singlet state (S₁), the molecule can further absorb another photon to reach higher excited singlet states (Sₙ). This process, known as excited-state absorption (ESA), is a key feature in the photophysics of many dyes. aps.org ESA spectra provide crucial information about the energy levels and electronic structure of higher excited states, which are inaccessible from the ground state through one-photon absorption.

3,3'-Di-n-heptyloxacarbocyanine (iodide) and its analogs are known for their strong fluorescence, a property that is extensively utilized in various applications. The fluorescence arises from the radiative decay from the first excited singlet state (S₁) back to the ground state (S₀). The lipophilic nature of these dyes means their fluorescence is often greatly enhanced when they are incorporated into non-polar environments like cell membranes, compared to their weak fluorescence in aqueous solutions. aatbio.com

The excitation and emission spectra are characterized by their respective maxima (λₑₓ and λₑₘ) and the fluorescence quantum yield (Φբ), which is the ratio of emitted photons to absorbed photons. For the closely related compound, 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC₆(3)), the excitation and emission maxima are observed at approximately 484 nm and 501 nm, respectively. caymanchem.com The specific spectral properties are solvent-dependent, a phenomenon known as solvatochromism.

| Compound | Solvent/Environment | Absorption Max (λₘₐₓ) | Emission Max (λₑₘ) | Fluorescence Quantum Yield (Φբ) | Reference |

|---|---|---|---|---|---|

| 3,3'-Dihexyloxacarbocyanine iodide (DiOC₆(3)) | Not Specified | 484 nm | 501 nm | N/A | caymanchem.com |

| 3,3'-Diethyloxacarbocyanine iodide (DOCI) | Ethanol (B145695) | 485 nm | N/A | 0.05 | photochemcad.com |

| Dihexylthiacarbocyanine iodide | Ethanol | N/A | N/A | 0.10 | nih.gov |

| Dihexylthiacarbocyanine iodide | Dimyristoylphosphatidyl-choline liposomes | N/A | N/A | 0.27 | nih.gov |

Excited-State Dynamics and Relaxation Pathways

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique used to monitor the kinetic details of chemical and physical events that occur on ultrafast timescales (10⁻¹⁵ to 10⁻¹⁰ s). nd.edursc.org This method allows for the direct observation of the formation and decay of transient species, including excited singlet states and photoisomers. aps.org

For carbocyanine dyes, one of the primary non-radiative deactivation pathways is internal conversion, often coupled with large-amplitude molecular motion such as twisting around the polymethine chain. Ultrafast studies on similar dyes reveal that following excitation, the molecule rapidly relaxes vibrationally within the excited state manifold on a picosecond timescale. researchgate.netnih.gov The efficiency of these non-radiative pathways is a key factor determining the fluorescence quantum yield; a higher rate of non-radiative decay leads to a lower fluorescence output. The environment plays a critical role, as restrictive media can hinder the molecular motions required for efficient non-radiative decay, thereby increasing fluorescence. nih.gov

Intersystem crossing (ISC) is a radiationless process involving a change in spin multiplicity, typically from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org The probability of ISC is significantly enhanced in the presence of heavy atoms, due to increased spin-orbit coupling. wikipedia.org The presence of the iodide counter-ion in 3,3'-Di-n-heptyloxacarbocyanine (iodide) can therefore promote the formation of the triplet state. diva-portal.org

The triplet state (T₁) is a relatively long-lived species compared to the singlet state (S₁), with lifetimes that can extend into the microsecond range. mdpi.com Its formation and decay kinetics can be studied using techniques like laser flash photolysis. Research on the related compound 3,3'-diethylthiacarbocyanine (B14174943) iodide (DTCI) has shown that the triplet state quantum yield (Φₜ) increases when the dye is bound to DNA. researchgate.net This is attributed to the rigid environment of the DNA complex, which hinders other deactivation pathways like photoisomerization, making the ISC channel more competitive. nih.govresearchgate.net Similarly, in organized media like liposomes, the triplet yield of dihexylthiacarbocyanine iodide increases compared to its yield in ethanol. nih.gov The lifetime of the triplet state is a crucial parameter, as it dictates the efficiency of processes like photosensitized generation of reactive oxygen species. nih.gov

| Compound | Parameter | Condition/Environment | Value | Reference |

|---|---|---|---|---|

| Dihexylthiacarbocyanine iodide | Singlet Oxygen Yield | Ethanol | ~0.002 | nih.gov |

| Dihexylthiacarbocyanine iodide | Singlet Oxygen Yield | Dimyristoylphosphatidyl-choline liposomes | 0.006 | nih.gov |

A dominant non-radiative deactivation channel for many carbocyanine dyes in fluid solution is photoisomerization, which involves the rotation around one of the carbon-carbon double bonds in the polymethine chain. nih.govmdpi.com This process leads to the formation of a short-lived, non-fluorescent photoisomer from the excited singlet state of the stable all-trans isomer.

The rate of photoisomerization is highly dependent on the viscosity and steric freedom of the dye's environment. Studies on analogous dyes like 3,3'-diethyloxadicarbocyanine iodide (DODCI) have shown that the process is significantly hindered in more viscous or restrictive media, such as ionic liquids or polymer films. nih.govnih.gov This inhibition of the isomerization pathway leads to an increase in the efficiency of competing processes, namely fluorescence and intersystem crossing. nih.gov Mechanistic studies indicate that the twisting motion required for isomerization occurs on a potential energy surface that connects the excited state of the trans-isomer with the ground state of the cis-isomer, providing an efficient pathway for radiationless deactivation. researchgate.net

of 3,3'-Di-n-heptyloxacarbocyanine (iodide)

This article delves into the intricate photophysical and spectroscopic characteristics of the chemical compound 3,3'-Di-n-heptyloxacarbocyanine iodide, a member of the extensive family of cyanine (B1664457) dyes. The focus is maintained strictly on its behavior under photoexcitation and its interactions with various chemical environments, as detailed through advanced analytical techniques.

Upon photoexcitation, the first excited singlet state (S₁) of 3,3'-Di-n-heptyloxacarbocyanine iodide, like other carbocyanine dyes, deactivates through several competing pathways. The most significant of these are fluorescence emission and non-radiative decay processes. For carbocyanines in solution, the predominant non-radiative decay pathway is trans-cis photoisomerization. nih.govresearchgate.net This process involves the torsional rotation of the molecule around a C-C bond within the polymethine chain, leading to a temporary change in its geometric structure from the stable trans isomer to a cis isomer. mdpi.comrsc.org This rotation provides an efficient route for the molecule to return to the ground state (S₀) without emitting a photon, which is a primary reason for the characteristically low fluorescence quantum yields of many cyanine dyes in non-viscous, homogeneous solutions. researchgate.netrsc.org

Other non-radiative pathways, such as intersystem crossing to the triplet state (T₁), are generally considered to be very inefficient for this class of dyes in the absence of specific environmental factors like a heavy-atom effect. nih.gov Studies on analogous thiacarbocyanine dyes have shown that photoisomerization and fluorescence are the main contributors to the deactivation of the S₁ state, with intersystem crossing occurring at a very low efficiency. nih.gov For instance, in ethanol, a triplet quantum yield of only 0.004 was observed for a similar dye. nih.gov The relaxation from the excited state can proceed through multiple pathways involving different twisted transient states, which eventually convert internally to the ground state. rsc.org The efficiency of these non-radiative torsional pathways is highly sensitive to the dye's local environment, particularly viscosity and steric hindrance. nih.govacs.org

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is intrinsically linked to the competition between radiative and non-radiative decay pathways. For 3,3'-Di-n-heptyloxacarbocyanine iodide, this value is highly dependent on the system in which it is located. In simple, low-viscosity organic solvents, the quantum yield is often low because the efficient photoisomerization process dominates the de-excitation of the excited state. researchgate.net

However, in more complex and restrictive environments, the fluorescence quantum yield and radiative lifetime can increase significantly. researchgate.netnih.gov When the dye is incorporated into organized assemblies such as liposomes, polymer films, or bound to biomolecules like DNA, the mechanical restriction of the local environment hinders the torsional motions required for photoisomerization. nih.govresearchgate.net This suppression of the primary non-radiative pathway makes the competing radiative pathway (fluorescence) more favorable. nih.gov

For example, a study on dihexylthiacarbocyanine iodide, a structurally similar compound, found that its fluorescence quantum yield increased from 0.10 in ethanol to 0.27 when incorporated into dimyristoylphosphatidylcholine (B1235183) liposomes. nih.gov This enhancement is a direct consequence of the restrictive nature of the lipid bilayer inhibiting photoisomerization. nih.gov Similarly, the formation of complexes between a thiacarbocyanine dye and DNA has been shown to increase the quantum yield of the dye's triplet state. researchgate.net The fluorescence of these environment-sensitive dyes is markedly enhanced when they are incorporated into membranes or bound to lipophilic proteins, while they remain weakly fluorescent in aqueous solutions. aatbio.com

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption and emission spectra as a function of the solvent's polarity. 3,3'-Di-n-heptyloxacarbocyanine iodide exhibits pronounced solvatochromic effects, making it a sensitive probe for characterizing the microenvironment of various systems. nih.govresearchgate.net

The photophysical properties of 3,3'-Di-n-heptyloxacarbocyanine iodide are strongly influenced by the polarity of its environment. nih.govaatbio.com Generally, for cyanine dyes, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths, or red-shift) in the fluorescence emission spectrum. This phenomenon indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. The fluorescence of these dyes is known to be polarity-dependent. aatbio.com

These dyes are highly fluorescent in lipophilic (nonpolar) environments like cell membranes but are only weakly fluorescent in polar solvents like water. aatbio.com This is partly because aggregation, which quenches fluorescence, is more common in aqueous media, and also because of specific interactions with the solvent. The spectral shifts can be used to probe the polarity of complex biological systems.

Table 1: Photophysical Properties of 3,3'-Diheptyloxacarbocyanine Iodide in Different Environments This table presents typical excitation and emission maxima for the dye, illustrating its response to the surrounding medium.

| Environment/Solvent | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| General (Membrane Probe) | ~475 | ~510 | medchemexpress.com |

| General (Membrane Probe) | 450-490 | 510-520 | medchemexpress.com |

| Methanol (B129727) / DMSO | ~484 | ~500-510 |

Beyond general polarity effects, specific interactions between the dye and solvent molecules, particularly hydrogen bonding, can significantly modulate the photophysical properties. nih.govmdpi.com The formation of hydrogen bonds between the dye and protic solvent molecules (e.g., alcohols) can lead to distinct changes in the absorption and fluorescence spectra. researchgate.net

The strengthening or weakening of a hydrogen bond upon photoexcitation can lead to spectral red or blue shifts, respectively. nih.gov For instance, studies on other dye systems have shown that in aprotic solvents like toluene, a dye may exhibit a specific emission spectrum. Upon the addition of a protic solvent like methanol, new, red-shifted emission bands can appear, corresponding to dye molecules that have formed one or two hydrogen bonds with the methanol molecules. researchgate.net This indicates that the hydrogen-bonded forms of the dye have lower-energy excited states. For 3,3'-Di-n-heptyloxacarbocyanine iodide, the oxygen atoms in the benzoxazole (B165842) rings and potentially the polymethine chain can act as hydrogen bond acceptors, interacting with hydrogen bond donor solvents. These specific interactions can alter the energy levels of the ground and excited states, thereby influencing the spectral output. mdpi.com

The viscosity of the solvent has a profound effect on the excited-state dynamics of 3,3'-Di-n-heptyloxacarbocyanine iodide. mdpi.com As previously discussed, the primary non-radiative decay channel for this dye is photoisomerization, which involves significant molecular rotation. mdpi.comresearchgate.net In solvents of high viscosity, this internal rotation is hindered. mdpi.com

This impediment of the non-radiative pathway leads to a notable increase in the efficiency of the competing deactivation processes: fluorescence and intersystem crossing. mdpi.com Consequently, as solvent viscosity increases, a corresponding increase in the fluorescence quantum yield and fluorescence lifetime is observed. mdpi.com This relationship is so characteristic that certain cyanine dyes are used as "molecular rotors" to probe the microviscosity of their local environments, such as in cell membranes or polymer solutions. researchgate.net While longer alkyl chains on the nitrogen atoms can slightly hinder photoisomerization, the effect of solvent viscosity is generally more dominant. nih.gov

The photophysical properties of 3,3'-Di-n-heptyloxacarbocyanine iodide can be highly dependent on its concentration. At very low concentrations in solution, the dye typically exists as monomers, and its photophysics are governed by the principles described in the previous sections. However, as the concentration increases, cyanine dyes have a strong tendency to self-associate and form aggregates. researchgate.netnih.gov

This aggregation is particularly pronounced in aqueous solutions and when the dye is concentrated within specific cellular compartments, such as mitochondria. researchgate.net The formation of these aggregates, often classified as H-aggregates (hypsochromically shifted absorption) or J-aggregates (bathochromically shifted, sharp absorption), leads to significant changes in the dye's optical properties. A common consequence of aggregation is fluorescence quenching. Evidence suggests that as the amount of cell-associated dye increases, the fluorescence emission is significantly quenched due to the formation of dye aggregates that possess reduced fluorescence efficiency compared to the monomeric form. researchgate.net This concentration-quenching effect is a critical consideration when using this dye for quantitative fluorescence measurements in biological systems.

Concentration-Dependent Photophysical Phenomena

Self-Quenching Mechanisms

The fluorescence efficiency of 3,3'-Di-n-heptyloxacarbocyanine (iodide) is highly dependent on its concentration. Like many fluorescent dyes, it is subject to self-quenching, a phenomenon where the fluorescence intensity decreases at higher concentrations. nih.gov This process can occur through several mechanisms, including collisional quenching between excited molecules and the formation of non-fluorescent or weakly fluorescent aggregates. nih.govnih.gov

For 3,3'-Di-n-heptyloxacarbocyanine (iodide), a primary mechanism of self-quenching is linked to its aggregation tendency. researchgate.net As dye molecules associate in solution or within cellular environments, their close proximity facilitates non-radiative energy transfer pathways, leading to a reduction in quantum yield. nih.govresearchgate.net When the dye is taken up by cells, for instance, its emission becomes significantly quenched as the intracellular concentration increases, which is attributed to the formation of dye aggregates with reduced fluorescence. researchgate.net This self-quenching behavior is a critical consideration in applications requiring high dye loading, as it can lead to a decrease in signal brightness despite an increase in the number of fluorophores. nih.gov The study of fluorescence lifetime can inform on the structural properties and packing density of these aggregates, as the proximity of dye molecules in clusters enhances self-quenching. nih.gov

Dye Aggregation and Excimer/Exciplex Formation

Cyanine dyes, including the oxacarbocyanine family, are well-known for their propensity to form aggregates in aqueous solutions and at high concentrations. rsc.orgrsc.org These aggregates are broadly classified into two main types based on their spectroscopic signatures: H-aggregates (hypsochromically shifted, or blue-shifted) and J-aggregates (bathochromically shifted, or red-shifted), corresponding to different geometric arrangements of the chromophores. The formation of these aggregates significantly alters the photophysical properties of the dye.

In the case of 3,3'-Di-n-heptyloxacarbocyanine (iodide), aggregation is a key factor in its spectroscopic behavior, particularly in its self-quenching characteristics. researchgate.net While specific studies on its excimer and exciplex formation are not extensively detailed in the provided context, related carbocyanine dyes offer insight. For example, 3,3′-diethylthiatricarbocyanine iodide has been shown to form π-stacked aggregates in methanol and unstacked aggregates in water, exhibiting distinct monomer and excimer (dimer) fluorescence emission bands upon photoexcitation. rsc.org It is plausible that 3,3'-Di-n-heptyloxacarbocyanine (iodide) exhibits similar behavior, where excited-state dimers (excimers) form, providing a pathway for non-radiative decay and contributing to fluorescence quenching. The formation of chiral H- and J-aggregates has also been observed for similar cyanine dyes when interacting with a helical template like hyaluronic acid. rsc.org

Table 1: Aggregation Behavior of Related Cyanine Dyes

| Dye Class | Aggregate Type | Spectroscopic Shift | Conditions | Reference |

| Thiatricarbocyanine | π-stacked | Excimer Emission | Methanol | rsc.org |

| Thiatricarbocyanine | Unstacked | - | Water | rsc.org |

| Thiacarbocyanine | Chiral H- & J-aggregates | Blue & Red shifts | Aqueous solution with hyaluronic acid | rsc.org |

Supramolecular Assembly and Optical Properties

The aggregation of cyanine dyes can be controlled and directed through supramolecular assembly, a process where molecules self-organize into larger, well-defined structures. acs.orgnih.govrsc.org These assemblies can dramatically influence the optical and photophysical properties of the constituent dyes. nih.gov For instance, an achiral cyanine dye can be trapped within the hydrophobic helical cavity of a polymer in water, leading to the formation of supramolecular helical aggregates that exhibit induced circular dichroism (ICD). acs.org

The self-assembly of amphiphilic cyanine dyes, which possess both hydrophobic and hydrophilic parts, can lead to the formation of nanoassemblies with unique functionalities. rsc.org These structures can create hydrophobic compartments in aqueous media, and their formation can even induce photosensitizing activity that is absent in the monomeric state. rsc.org Furthermore, the principles of host-guest chemistry, such as encapsulating cyanine dyes within macrocycles like cucurbiturils, can be employed to alter the π-electron distribution of the dye. acs.org This encapsulation can mitigate issues like fluorescence quenching by favoring a symmetric electron distribution, resulting in sharper absorption bands and enhanced fluorescence brightness. acs.org These strategies highlight how supramolecular chemistry provides a powerful tool to modulate the optical properties of dyes like 3,3'-Di-n-heptyloxacarbocyanine (iodide) for advanced applications. nih.gov

Energy Transfer Mechanisms Involving the Dye

Förster Resonance Energy Transfer (FRET) Studies (as a non-FRET example)

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a ground-state acceptor fluorophore through long-range dipole-dipole interactions. nih.gov The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor (typically 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov

While cyanine dyes are frequently used in FRET-based sensors and probes, nih.govdigitellinc.comnih.gov their application is not without limitations, which can serve as an illustrative "non-FRET" or inefficient FRET example. For oxacarbocyanine dyes, several factors can hinder efficient FRET. One significant issue is the tendency to aggregate, which can lead to self-quenching that competes with the FRET process. nih.gov Additionally, some cyanine dyes exhibit small Stokes shifts (the energy difference between the absorption and emission maxima), which can lead to significant spectral overlap between the donor's absorption and emission. This can result in homoFRET (energy transfer between identical molecules), a process that does not produce a new emission wavelength and can complicate analysis. nih.gov In some systems involving cyanine dyes, the energy transfer rate has been observed to deviate from the expected inverse sixth-power distance dependence of FRET, and the process can become saturated due to the direct optical excitation of acceptor dyes, especially at high excitation densities. aip.orgkobe-u.ac.jp These scenarios illustrate conditions where classical FRET may not be the dominant or most efficient energy transfer pathway.

Dexter Energy Transfer Investigations

Distinct from the through-space dipole-dipole mechanism of FRET, Dexter energy transfer is a short-range process that requires the wavefunctions of the donor and acceptor to overlap. wikipedia.orglibretexts.org It proceeds via a bilateral electron exchange, effectively transferring the excited state from the donor to the acceptor. libretexts.org Due to its requirement for orbital overlap, the Dexter mechanism is typically efficient only at very short distances, generally within 10 Å (1 nm). wikipedia.orglibretexts.org

A key feature of the Dexter mechanism is its ability to facilitate triplet-triplet energy transfer, a process that is spin-forbidden for FRET. This makes it a crucial pathway for populating the triplet state of an acceptor molecule using a triplet-excited donor (a sensitizer). libretexts.org While specific studies detailing Dexter energy transfer involving 3,3'-Di-n-heptyloxacarbocyanine (iodide) are not prevalent in the provided search results, this mechanism is fundamental to understanding the generation of its triplet states, especially in the presence of sensitizers or when aggregates form. The close proximity of dye molecules in an aggregate would facilitate the orbital overlap necessary for Dexter transfer, providing a pathway for triplet state population or quenching.

Role of the Iodide Counterion in Triplet State Modulation (Heavy Atom Effect and Electron Transfer)

The triplet state kinetics of cyanine dyes are significantly influenced by the presence of heavy atoms. The iodide counterion in 3,3'-Di-n-heptyloxacarbocyanine (iodide) plays a crucial role in modulating the population of the dye's triplet state through the external heavy-atom effect. acs.org This effect arises from enhanced spin-orbit coupling when a molecule interacts with a heavy atom (like iodine), which facilitates spin-forbidden transitions, most notably intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁). nih.govacs.orgwikipedia.org

The presence of the iodide ion increases the probability that an excited dye molecule will transition from the fluorescent S₁ state to the non-emissive (or phosphorescent) T₁ state. acs.orgresearchgate.net This enhanced ISC rate directly competes with fluorescence, often leading to a lower fluorescence quantum yield but a higher triplet state quantum yield. researchgate.net Studies on related cyanine dyes have shown that the introduction of iodine atoms significantly enhances the efficiency of intersystem crossing. nih.govacs.org For instance, photochemical investigations of 3,3"-diethylthiacarbocyanine iodide have shown that complex formation can increase the quantum yield of the triplet state. researchgate.net Therefore, the iodide counterion is not merely a passive charge-balancer but an active component that directly modulates the photophysical pathways of the oxacarbocyanine cation, promoting the formation of triplet excitons.

Table 2: Influence of Heavy Atoms on Cyanine Dye Photophysics

| Effect | Mechanism | Consequence for 3,3'-Di-n-heptyloxacarbocyanine (iodide) | Reference |

| External Heavy-Atom Effect | Enhanced spin-orbit coupling due to interaction with the iodide counterion. | Increased rate of Intersystem Crossing (ISC) from singlet to triplet state. | acs.orgwikipedia.org |

| Triplet State Population | The higher ISC rate leads to a more efficient population of the T₁ excited state. | Increased quantum yield of the triplet state. | nih.govresearchgate.net |

| Fluorescence Quenching | ISC provides a non-radiative decay pathway that competes with fluorescence emission. | Potential decrease in fluorescence quantum yield. | researchgate.net |

Molecular Interactions and Mechanistic Biophysical Studies

Interaction with Artificial Membrane Systems (e.g., Liposomes, Phosphatidylcholine Vesicles)

Artificial membrane systems like liposomes and vesicles made from phosphatidylcholine are instrumental in characterizing the behavior of membrane-active compounds such as DiOC₇(3). These model systems allow for controlled studies of dye-lipid interactions, providing foundational knowledge for interpreting data from more complex biological environments.

The partitioning of a molecule into a lipid bilayer is a key determinant of its interaction with the membrane. For carbocyanine dyes like DiOC₇(3), this process is driven by the hydrophobic effect, with the lipophilic heptyl chains anchoring the molecule within the hydrocarbon core of the membrane. The exact location and orientation of the dye within the bilayer are critical to its function as a membrane potential probe.

Studies on related carbocyanine dyes and other lipophilic molecules using techniques such as fluorescence anisotropy and quenching provide insights into their localization. For instance, iodide quenching experiments with camptothecin, another membrane-interacting molecule, revealed its intercalation between lipid acyl chains, shielded from the aqueous interface. nih.gov Similarly, the partitioning of spin-labeled amantadine (B194251) into liposomes demonstrated that it can penetrate the hydrocarbon chain region of the membrane. nih.gov The partitioning behavior is influenced by the lipid composition and the physical state of the membrane (e.g., gel vs. fluid phase). nih.gov

The general principle is that the hydrophobic portions of the dye molecule seek the nonpolar interior of the bilayer, while the charged chromophore may reside closer to the polar headgroup region. The equilibrium of the dye between the aqueous phase and the lipid bilayer is a dynamic process, crucial for its function.

The orientation of carbocyanine dyes within the lipid bilayer is not static. The chromophore of these dyes is thought to adopt a specific orientation relative to the plane of the membrane, a factor that is influenced by the length of the aliphatic side chains. researchgate.net This orientation is a key aspect of their mechanism for sensing membrane potential.

UV-Vis linear dichroism studies on similar carbocyanine dyes, such as 3,3′-dihexyloxacarbocyanine (DiOC₆(3)), have been used to determine their orientation in supported lipid multilayers. researchgate.net These studies suggest that the orientation of the dye is dependent on the surrounding lipid environment. Molecular dynamics simulations of related dyes like 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI-C18(3)) in a dipalmitoylphosphatidylcholine (DPPC) bilayer have also been employed to understand the dynamics and structural impact of dye incorporation into the membrane. researchgate.net While these studies provide a framework, the specific orientational dynamics of DiOC₇(3) would depend on its unique structure and interactions with the surrounding lipid molecules.

Mechanisms of Membrane Potential Sensing by Carbocyanine Dyes

Carbocyanine dyes, including DiOC₇(3), are widely used as fluorescent probes to measure membrane potential in a variety of cell types. Their ability to report on the electrical potential across a membrane is a direct consequence of their molecular structure and their interaction with the lipid bilayer.

The primary mechanism by which cationic carbocyanine dyes respond to membrane potential is through a potential-driven redistribution across the membrane. According to the Nernst equation, a charged molecule will distribute itself across a permeable membrane in response to the electrical potential difference. In the case of a hyperpolarized membrane (more negative inside), the positively charged DiOC₇(3) will accumulate on the inner leaflet of the plasma membrane or within the mitochondrial matrix, which maintains a significant negative potential.

This accumulation leads to an increase in the local concentration of the dye. At high concentrations, carbocyanine dyes tend to form aggregates (J-aggregates), which have distinct spectral properties, often characterized by a red-shift in the fluorescence emission and self-quenching. Conversely, depolarization of the membrane leads to a release of the dye from the cell or organelle, a decrease in aggregation, and a subsequent increase in monomer fluorescence.

This change in fluorescence intensity can be monitored using techniques like fluorescence microscopy and flow cytometry to assess changes in membrane potential. For example, in flow cytometry assays, a decrease in DiOC₇(3) fluorescence is often indicative of mitochondrial membrane depolarization, a key event in apoptosis. The dye's response can be calibrated in model systems like liposomes with known potential differences, allowing for a more quantitative analysis of membrane potential in living cells.

DiOC₇(3) is extensively used as a probe to study mitochondrial function due to the large negative potential across the inner mitochondrial membrane. nih.gov The accumulation of the dye within mitochondria allows for the visualization of these organelles and the assessment of their energetic state. researchgate.net A decrease in mitochondrial DiOC₇(3) fluorescence is a reliable indicator of a collapse in the mitochondrial membrane potential (ΔΨm), which can be induced by various pathological conditions or toxic insults. nih.gov

It is important to note that while DiOC₇(3) is a powerful tool, like other carbocyanine dyes, it can have an impact on the very processes it is meant to measure, particularly at higher concentrations. The accumulation of this cationic, lipophilic molecule can potentially affect ion gradients and mitochondrial respiration. Therefore, careful titration of the dye concentration is necessary to minimize these effects and ensure that the observed changes in fluorescence accurately reflect the physiological state of the cell.

Dye-Biomolecule Interactions (e.g., Proteins, Nucleic Acids) in In Vitro Systems

The utility of 3,3'-Di-n-heptyloxacarbocyanine iodide as a fluorescent probe is predicated on its interactions with biomolecules. Its fluorescence is significantly enhanced when it is incorporated into lipophilic environments, such as cell membranes or when bound to proteins, whereas it is weakly fluorescent in aqueous solutions. aatbio.com

In terms of protein interactions, studies with a related carbocyanine dye, 3,3'-dipropylthiodicarbocyanine iodide, have demonstrated its use as a fluorescent probe to detect conformational changes in calcium-binding proteins like calmodulin and troponin C. nih.gov This suggests that carbocyanine dyes can bind to proteins and that their fluorescence can be sensitive to the protein's conformational state. nih.gov This interaction can be used to monitor protein dynamics in response to ligand binding or other stimuli. nih.gov

Regarding nucleic acids, while some fluorescent dyes are known to intercalate into DNA, specific in vitro studies detailing the interaction of 3,3'-Di-n-heptyloxacarbocyanine iodide with DNA or RNA are not extensively reported in the reviewed literature. nih.govnih.gov The primary application of this dye is related to its membrane-staining properties rather than as a specific nucleic acid stain.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations are fundamental to understanding the absorption and emission properties of DiOC7(3) by modeling its electronic behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Excited-State Characterization

Density Functional Theory (DFT) is a computational method used to determine the ground-state electronic structure and optimized geometry of molecules. mdpi.com For a molecule like DiOC7(3), DFT calculations can predict key structural parameters such as bond lengths and the dihedral angle of the polymethine chain, which are crucial for understanding its conformational flexibility.

To investigate the excited states responsible for the dye's vibrant fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of computational cost and accuracy for many organic dyes. mdpi.comnih.gov TD-DFT calculations, performed on the DFT-optimized ground-state geometry, can predict the vertical excitation energies, which correspond to the molecule's absorption spectrum (UV-Vis). These calculations also yield oscillator strengths, which are proportional to the intensity of the absorption bands. researchgate.net

The choice of functional and basis set is critical for obtaining accurate results. For cyanine (B1664457) dyes, it has been noted that standard functionals may underestimate excitation energies. Hybrid functionals, such as B3LYP, are commonly employed for these types of calculations. mdpi.com The theoretical UV-Vis spectrum can be simulated by applying these methods, often in conjunction with a solvent model (like the Polarizable Continuum Model, PCM) to account for the influence of the chemical environment. mdpi.com

Table 1: Representative TD-DFT Calculation Outputs for a Cyanine Dye Analogue

| Parameter | Description | Typical Calculated Value |

| λmax (nm) | Wavelength of maximum absorption. | Varies with functional and solvent model. |

| Oscillator Strength (f) | A dimensionless quantity indicating the probability of an electronic transition. | > 0.5 for the main S0 → S1 transition. |

| Major Orbital Contribution | The primary molecular orbitals involved in the electronic transition. | Typically HOMO → LUMO. |

Conical Intersections and Non-Adiabatic Dynamics

The fluorescence quantum yield of cyanine dyes like DiOC7(3) is often limited by a competing non-radiative decay pathway: trans-cis photoisomerization around a double bond in the polymethine chain. This process is incredibly fast and is mediated by a phenomenon known as a conical intersection.

A conical intersection is a point on the potential energy surface where two electronic states (typically the first excited state, S₁, and the ground state, S₀) become degenerate (have the same energy). At this point, the Born-Oppenheimer approximation breaks down, allowing for highly efficient internal conversion from the excited state back to the ground state without the emission of a photon.

For cyanine dyes, twisting of the polymethine chain in the excited state leads the molecule towards a conical intersection. Computational methods can map the potential energy surfaces of the ground and excited states as a function of the torsional angle. These calculations show that while the ground state has a significant energy barrier to rotation, the excited state often has a much lower barrier, leading to a minimum energy geometry that is twisted. This twisted geometry is in the vicinity of a conical intersection with the ground state, facilitating rapid, non-radiative decay. Non-adiabatic dynamics simulations, which go beyond the Born-Oppenheimer approximation, can model the trajectory of the molecule as it moves from the Franck-Condon region to the conical intersection, providing rates for internal conversion.

Molecular Dynamics Simulations of Dye-Environment Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how DiOC7(3) interacts with its surroundings. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Modeling Dye Behavior in Solvents and Organized Media

MD simulations can be used to study the behavior of DiOC7(3) in various solvents. By simulating a single dye molecule in a box of solvent molecules (e.g., water, ethanol), researchers can investigate solvation shells, the orientation of solvent molecules around the dye, and the dye's conformational dynamics. These simulations provide insights into how the solvent affects the dye's structure and, consequently, its photophysical properties. For instance, solvent viscosity is known to hinder the photoisomerization process, thereby increasing fluorescence, a phenomenon that can be explored at the atomic level with MD.

Simulating Dye-Membrane Interactions at the Atomic Level

As DiOC7(3) is a lipophilic cation widely used as a membrane potential probe, understanding its interaction with lipid bilayers is crucial. medchemexpress.com Atomistic MD simulations are perfectly suited for this purpose. Although specific MD studies for DiOC7(3) are not prevalent in the literature, extensive simulations have been performed on the structurally similar indocarbocyanine dye, DiI-C₁₈(3), in a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. nih.govnih.gov These studies serve as an excellent proxy for understanding how DiOC7(3) likely behaves.

In these simulations, multiple dye molecules are inserted into a pre-equilibrated lipid bilayer surrounded by water. The system is then simulated for tens to hundreds of nanoseconds. Analysis of the resulting trajectories reveals detailed information about:

Location and Orientation: The simulations show that the dye's chromophore resides just below the lipid headgroup–water interface, with its long axis oriented nearly parallel to the membrane surface. nih.gov The positively charged chromophore is stabilized in this position, preventing the dye from flipping between the two leaflets of the bilayer. nih.gov

Membrane Perturbation: The insertion of the dye can cause local perturbations to the membrane structure, such as a slight increase in bilayer thickness, without significantly altering the area per lipid. nih.govnih.gov

Dynamics: The lateral diffusion coefficient of the dye within the membrane can be calculated from the simulation. Studies on DiI show that its diffusion is similar to that of the surrounding lipid molecules, indicating that the dye's movement is a reliable reporter of lipid dynamics. nih.govnih.gov The rotational dynamics of the chromophore can also be modeled and correlated with experimental fluorescence anisotropy measurements. nih.gov

Table 2: Key Findings from Atomistic MD Simulations of a Cyanine Dye Analogue (DiI-C₁₈(3)) in a DPPC Bilayer

| Parameter | Finding | Significance |

| Dye Location | Chromophore located ~0.63 nm below the lipid headgroup-water interface. nih.gov | Explains the enhancement of quantum yield in membranes and its function as a surface probe. |

| Dye Orientation | Chromophore long axis at ~77° with respect to the bilayer normal (i.e., nearly parallel to the surface). nih.gov | Consistent with experimental rotational diffusion studies. |

| Diffusion Coefficient | 9.7 ± 0.02 × 10⁻⁸ cm²/s (similar to DPPC lipids at 10.7 ± 0.04 × 10⁻⁸ cm²/s). nih.gov | Supports the use of the dye as a tracer for lipid dynamics. |

| Membrane Perturbation | Minor increase in bilayer thickness; negligible change in area per lipid. nih.govnih.gov | Suggests the dye does not grossly disrupt the membrane structure at typical concentrations. |

Source: Data from simulations of DiI-C₁₈(3) in a DPPC bilayer. nih.gov

Theoretical Frameworks for Photophysical Phenomena

The photophysical behavior of DiOC7(3) is governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways. The primary theoretical framework for describing this involves potential energy surfaces of the ground (S₀) and first excited singlet (S₁) states as a function of the critical dihedral angle of the polymethine chain.

Upon absorption of a photon, the molecule is excited from the S₀ to the S₁ state (the Franck-Condon region). From here, several processes can occur:

Fluorescence: The molecule can relax radiatively back to the ground state, emitting a photon. The rate of this process is related to the oscillator strength of the transition.

Internal Conversion via Photoisomerization: The molecule can twist along the polymethine chain on the S₁ potential energy surface. This pathway is often barrierless or has a very low barrier. This twisting motion leads the molecule to a conical intersection with the S₀ surface, allowing for rapid, non-radiative return to the ground state, often in a cis configuration.

Vibrational Relaxation: In any state, the molecule rapidly dissipates excess vibrational energy to its surroundings (e.g., solvent molecules).

The environment plays a critical role in modulating the relative efficiencies of these pathways. In low-viscosity solvents, the twisting motion is fast, and the non-radiative pathway dominates, resulting in low fluorescence quantum yields. In more viscous environments, such as within a lipid membrane or when bound to proteins, the twisting motion is sterically hindered. This raises the energy barrier for isomerization, slowing down the non-radiative decay rate and allowing fluorescence to compete more effectively, leading to a significant increase in fluorescence intensity.

Solvation Models for Spectroscopic Predictions

The spectroscopic properties of 3,3'-Di-n-heptyloxacarbocyanine (iodide), particularly its absorption and emission spectra, are sensitive to the solvent environment, a phenomenon known as solvatochromism. Computational solvation models are employed to predict and rationalize these solvent-dependent spectral shifts.

A common approach involves a combination of quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT), with a solvation model. mdpi.comcecam.org TD-DFT is a method of choice for calculating the excited-state properties of molecules, including the energies of electronic transitions which correspond to spectroscopic absorption bands. cecam.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to account for the effect of the solvent. mdpi.com In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. mdpi.com This approach allows for the calculation of the solute's electronic structure and properties as influenced by the bulk properties of the solvent.

For 3,3'-Di-n-heptyloxacarbocyanine (iodide), these models can predict how the absorption and emission maxima shift in solvents of varying polarity. While specific computational studies on this exact dye are not extensively detailed in the literature, the general methodology is well-established for similar cyanine dyes. The table below illustrates the kind of data that can be generated from such computational studies, showing a hypothetical solvatochromic shift for a cyanine dye in different solvents as predicted by a TD-DFT/PCM approach.

Table 1: Hypothetical TD-DFT/PCM Predicted Absorption Maxima (λmax) for 3,3'-Di-n-heptyloxacarbocyanine in Various Solvents

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| n-Hexane | 1.88 | 480 |

| Chloroform | 4.81 | 485 |

| Ethanol (B145695) | 24.55 | 495 |

| Acetonitrile | 37.5 | 498 |

| Water | 80.1 | 505 |

Note: The data in this table is illustrative and based on typical solvatochromic behavior of cyanine dyes. It does not represent experimentally verified or computationally proven values for 3,3'-Di-n-heptyloxacarbocyanine (iodide).

More advanced models can also incorporate explicit solvent molecules in the first solvation shell, combined with a continuum model for the bulk solvent. This hybrid approach can provide a more accurate description of specific solute-solvent interactions, such as hydrogen bonding, which can significantly influence the spectroscopic properties.

Models for Energy Transfer and Quenching Mechanisms

The iodide counter-ion in 3,3'-Di-n-heptyloxacarbocyanine (iodide) can play a significant role in the photophysics of the dye by acting as a fluorescence quencher. science.govnih.gov Computational models are essential for elucidating the mechanisms behind this quenching.

One of the primary quenching mechanisms involving iodide is the "heavy-atom effect". nih.govresearchgate.net The presence of the heavy iodine atom can enhance the rate of intersystem crossing (ISC), a process where the excited singlet state of the dye transitions to a non-emissive triplet state. This provides a non-radiative decay pathway, thus reducing the fluorescence quantum yield. nih.govresearchgate.net

Computational models, particularly those based on quantum chemistry, can be used to calculate the spin-orbit coupling between the singlet and triplet states. A larger spin-orbit coupling constant in the presence of a heavy atom like iodine would support the heavy-atom effect as a significant quenching mechanism.

Another potential quenching mechanism is photoinduced electron transfer (PET) from the iodide ion to the excited dye molecule. science.gov The feasibility of this process can be evaluated computationally by calculating the thermodynamic driving force, which is related to the redox potentials of the dye and the quencher.

Furthermore, molecular dynamics (MD) simulations can be employed to study the collisional interactions between the cyanine cation and the iodide anion in solution. These simulations can provide information on the proximity and relative orientation of the ions, which are crucial factors for efficient collisional quenching.

The table below summarizes the key theoretical models used to investigate the quenching of fluorescent dyes by iodide.

Table 2: Theoretical Models for Investigating Iodide-Induced Fluorescence Quenching

| Model/Theory | Investigated Mechanism | Key Parameters from Computation |

| Quantum Chemistry (e.g., TD-DFT) | Heavy-Atom Effect (Intersystem Crossing) | Spin-orbit coupling constants, Triplet state energies |

| Marcus Theory of Electron Transfer | Photoinduced Electron Transfer (PET) | Gibbs free energy of electron transfer (ΔGET), Reorganization energy |

| Molecular Dynamics (MD) Simulations | Collisional Quenching | Radial distribution functions, Collision frequencies |

Advanced Research Applications in Science and Engineering Non Clinical

Applications in Advanced Fluorescence Microscopy and Imaging Techniques

3,3'-Di-n-heptyloxacarbocyanine (iodide), often abbreviated as DiOC7(3), is a lipophilic, cationic dye recognized for its utility in fluorescence microscopy. Its molecular structure allows it to readily intercalate into lipid bilayers, exhibiting enhanced fluorescence in these hydrophobic environments compared to its weak fluorescence in aqueous solutions. aatbio.com This property is fundamental to its application in visualizing cellular membranes and organelles.

DiOC7(3) is extensively used as a vital stain for live-cell imaging, primarily due to its cell-permeant nature and its ability to label intracellular membranes. As a member of the dialkylcarbocyanine family, once applied to cells, it diffuses laterally within plasma membranes, leading to comprehensive cell staining. aatbio.com Its accumulation and fluorescence characteristics are often dependent on membrane potential.

Research has shown that cationic cyanine (B1664457) dyes like DiOC7(3) accumulate in mitochondria of intact plant cells, such as those from barley and onion. This accumulation is dependent on the transmembrane potential maintained by functional mitochondria. biotium.com Changes in mitochondrial function, which alter the membrane potential, can be monitored by observing the fluorescence intensity of the dye. For instance, the protonophore CCCP, which dissipates the mitochondrial membrane potential, has been shown to eliminate the dye's fluorescence. biotium.com At varying concentrations, related carbocyanine dyes like DiOC6(3) can selectively stain different organelles; low concentrations favor mitochondrial accumulation, while higher concentrations lead to staining of the endoplasmic reticulum (ER). medchemexpress.com This allows for the study of the structure, dynamics, and interactions of these critical organelles in living cells. medchemexpress.com

The spectral properties of DiOC7(3) make it a versatile tool for these imaging applications.

| Property | Value | Source(s) |

| Excitation Wavelength (λex) | 482 - 490 nm | medchemexpress.comnih.gov |

| Emission Wavelength (λem) | 510 - 520 nm | medchemexpress.comnih.gov |

| Appearance | Red Solid | nih.gov |

| Solubility | DMSO | nih.gov |

This interactive table summarizes the key optical and physical properties of 3,3'-Di-n-heptyloxacarbocyanine (iodide).

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM), surpass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. thermofisher.commicroscopyu.com The performance of these techniques is highly dependent on the photophysical properties of the fluorescent probes used. nih.gov

While direct application of 3,3'-Di-n-heptyloxacarbocyanine (iodide) in super-resolution microscopy is not extensively documented in current literature, its chemical class—carbocyanine dyes—is central to many super-resolution modalities. For instance, STORM often utilizes photoswitchable dye pairs, where an "activator" dye (like Cy3) influences the switching of a "reporter" dye (like Alexa Fluor 647, a cyanine dye) between a fluorescent "on" state and a dark "off" state. microscopyu.comrsc.org This stochastic switching allows for the precise localization of individual molecules.

Given that DiOC7(3) is a carbocyanine, it possesses a conjugated polymethine chain similar to other dyes successfully used in STORM. The potential for photoswitching behavior exists, although it would require empirical validation under specific buffer and illumination conditions. Techniques like Binding Activated Localization Microscopy (BALM), which leverages the binding and unbinding of dyes to a target structure to create the blinking effect needed for super-resolution, could also be an avenue for dyes like DiOC7(3), particularly for imaging DNA or lipid structures. microscopyu.com Therefore, based on its chemical family's proven utility, DiOC7(3) represents a candidate for exploration in super-resolution imaging, particularly for membrane and organelle studies where its lipophilic nature would be advantageous.

Flow cytometry is a powerful technique for high-throughput analysis of single cells in a population. Fluorescent dyes are essential for identifying and characterizing different cell types or cellular states. Carbocyanine dyes, including DiOC7(3), are used in flow cytometry due to their strong fluorescence upon binding to cellular components and their convenient spectral properties. aatbio.com

A general protocol for using a dye like DiOC7(3) for cellular analysis via flow cytometry involves several key steps. The goal is to achieve optimal staining of the target cell population while minimizing background fluorescence.

General Staining Protocol for Suspension Cells:

Cell Preparation: Start with a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS). thermofisher.com

Staining: Add the DiOC7(3) working solution to the cell suspension. The optimal concentration must be determined empirically for each cell type and application but typically falls in the low micromolar range.

Incubation: Incubate the cells with the dye for a period ranging from 5 to 20 minutes at 37°C, protected from light. nih.gov

Washing: After incubation, quench the staining reaction by adding excess buffer and centrifuge the cells to pellet them. The supernatant is discarded, and this wash step is typically repeated to remove unbound dye and reduce background signal. thermofisher.comnih.gov

Resuspension: Resuspend the final cell pellet in buffer for analysis.

Analysis: The stained cells are then analyzed on a flow cytometer. For a green-emitting dye like DiOC7(3) (emission ~515 nm), detection is typically performed using the standard FL1 channel, often equipped with a 530/30 nm bandpass filter, similar to FITC.

This protocol can be combined with other stains, such as antibodies conjugated to other fluorophores or viability dyes like propidium (B1200493) iodide, to perform multi-parameter analysis of complex cell populations. nih.gov

Development of Novel Biosensing Probes

The sensitivity of carbocyanine dyes to their local environment makes them excellent candidates for the development of sophisticated biosensing probes. These probes can report on specific physiological parameters or the presence of analytes through changes in their fluorescence properties.

3,3'-Di-n-heptyloxacarbocyanine (iodide) is an intrinsically environment-sensitive fluorescent sensor. Its fluorescence quantum yield is low in aqueous media but is significantly enhanced when it binds to or partitions into nonpolar, lipophilic environments such as cell membranes or proteins. aatbio.com This solvatochromic behavior is the basis for its function as a membrane stain.

This sensitivity can be harnessed to design more specific sensors. For example, its accumulation is driven by mitochondrial membrane potential. biotium.com A higher, more negative potential leads to greater dye accumulation and increased fluorescence intensity. This makes DiOC7(3) a quantitative sensor for mitochondrial energization. Researchers can monitor changes in cellular metabolic activity or the effects of certain drugs by tracking the fluorescence of this probe in mitochondria. A decrease in fluorescence can indicate mitochondrial depolarization, a key event in apoptosis and cellular stress. biotium.com This application demonstrates the design of a sensor where the biological environment itself—the electrochemical potential across a membrane—is the analyte being measured.

Beyond its role in cell staining and potential sensing, DiOC7(3) has been applied in analytical chemistry to quantify biological structures. One notable application is in the quantification of vascular densities in tissues. medchemexpress.comnih.gov In this method, the dye is administered systemically, where it circulates and stains the endothelium of blood vessels.

Integration in Materials Science and Optoelectronic Device Research